![molecular formula C22H28N4O2 B2810256 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one CAS No. 2034586-59-7](/img/structure/B2810256.png)
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, affecting the overall viral load within the host organism
Pharmacokinetics
It is noted that a lead compound was able to inhibit hbv dna viral load via oral administration in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication by modulating the conformation of the HBV core protein . The cellular effects would likely include a reduction in the production of new virus particles, potentially leading to a decrease in the severity of the HBV infection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.
Attachment of the Piperazine Moiety: The core structure is then reacted with piperazine derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the piperazinyl intermediate.
Final Coupling with Phenylbutanone: The piperazinyl intermediate is then coupled with 2-phenylbutanone under conditions that may involve catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as Pd/C or sodium borohydride (NaBH₄) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: Pd/C, NaBH₄, LiAlH₄
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving the central nervous system due to its structural similarity to known bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the core structure and are studied for similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their wide range of pharmacological effects.
Phenylbutanone Derivatives: These compounds are often used in the synthesis of pharmaceuticals and have various biological activities.
Uniqueness
What sets 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one apart is its unique combination of these three structural motifs, which may confer distinct biological properties and make it a valuable candidate for drug development.
属性
IUPAC Name |
2-phenyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-18(17-8-4-3-5-9-17)21(27)24-12-14-25(15-13-24)22(28)19-16-23-26-11-7-6-10-20(19)26/h3-5,8-9,16,18H,2,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMODTDHVYYWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
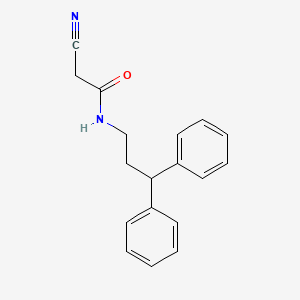
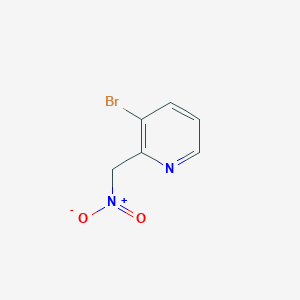
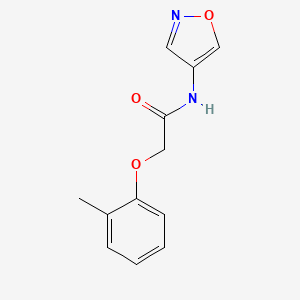
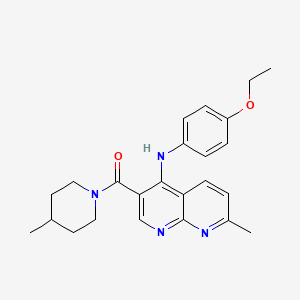
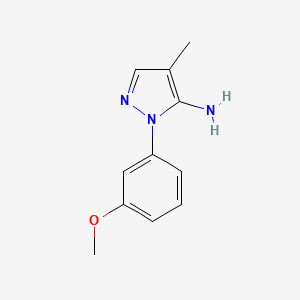
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)
![Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2810185.png)
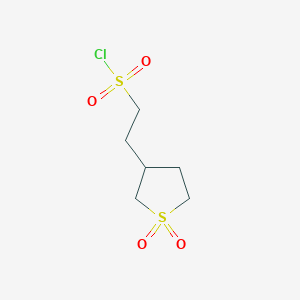
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)
![2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2810191.png)
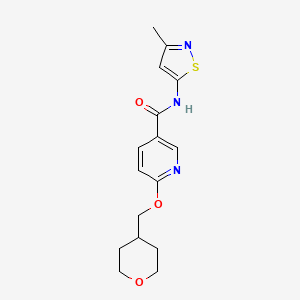
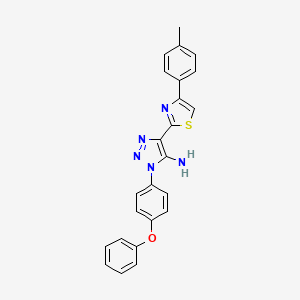
![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)

